molecular formula C17H16ClFO B1327733 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898755-16-3

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327733
CAS RN: 898755-16-3
M. Wt: 290.8 g/mol
InChI Key: FAJGWFIQZCHVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (4-Cl-2,6-DMFPP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as organofluorine chemistry, which is an important area of modern research, due to its potential in a variety of fields. 4-Cl-2,6-DMFPP has been studied for its potential applications in drug discovery, materials science, and biochemistry.

Scientific Research Applications

Aggregation of Lithium Phenolates

The study by Jackman and Smith (1988) investigates the structures of lithium phenolates in weakly polar, aprotic solvents, including variants like 4-chloro-3,5-dimethylphenolate. It highlights the influence of para substituents on the equilibrium between dimer and tetramer forms, providing insights into aggregation dynamics in chemical reactions.

Structural Analysis of Organic Compounds

In the field of crystallography, Boese et al. (2002) examined the crystal structures of compounds like 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine. Their research contributes to understanding the molecular packing and structural behavior of organic compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.

Chlorination and Chemical Reactivity

The chlorination reactions of compounds like 2-chloro-4,6-dimethylphenol, investigated by Gordon et al. (1994), provide insights into the reactivity and structural transformation of chlorinated organic compounds. This research aids in understanding the chemical behavior of chlorinated derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.

Spectral and Quantum Chemical Analysis

Research by Satheeshkumar et al. (2017) on the synthesis and analysis of chloro- and fluorophenyl compounds highlights the use of spectral and quantum chemical methods to analyze molecular geometry and chemical reactivity. This is pertinent for understanding the electronic and structural properties of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone derivatives.

Ultrasound in Organic Pollutant Degradation

The study by Goskonda et al. (2002) explores the sonochemical degradation of organic pollutants including 4-chloro-3,5-dimethylphenol. This research is significant for environmental chemistry, particularly in the degradation and treatment of pollutants related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.

Sulfonation and Molecular Interactions

The sulfonation of phenols and related compounds, as studied by Wit et al. (2010), provides insights into the molecular interactions and reactivity of compounds like 2,6-dimethylphenol. This research enhances our understanding of chemical processes involving derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGWFIQZCHVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644807
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898755-16-3
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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